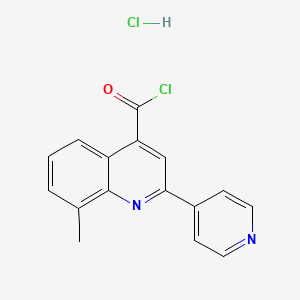
8-メチル-2-(ピリジン-4-イル)キノリン-4-カルボニルクロリド塩酸塩
説明
“8-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride” is a chemical compound with the molecular formula C16H12Cl2N2O . It is a quinoline derivative, which is a class of compounds that have been extensively studied for their biological and pharmaceutical activities .
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of interest in the field of synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of the quinoline scaffold . These include classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . In addition to these, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions have also been used for the construction and functionalization of quinoline compounds .Molecular Structure Analysis
The molecular structure of “8-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride” consists of a quinoline core, which is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The compound has an average mass of 319.185 Da and a monoisotopic mass of 318.032654 Da .Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives are diverse and depend on the specific functional groups present in the molecule . The synthesis of quinoline derivatives often involves exothermic reactions, requiring a variety of oxidants and a highly acidic medium .科学的研究の応用
薬理学
薬理学では、この化合物は、その生物活性で知られるキノリン誘導体との構造類似性により、潜在的な用途があります。 これは、特に、関連する化合物がPDE10A阻害活性を示している統合失調症などの、中枢神経系障害を標的とした新しい治療薬の開発において、リード化合物として役立ちます .
有機化学
有機化合物として、これは複雑な分子の合成に使用できます。 その反応性塩素基は、有機材料や医薬品の合成でしばしば必要とされる、より大きく、より複雑な構造を作成するためのカップリング反応に適した候補となります .
医薬品化学
医薬品化学では、この化合物のキノリンコアが注目されています。 キノリンは多くの抗マラリア薬の一部であり、メチルピリジニル基の付加などのキノリン骨格の修飾は、改善された効力と低減された毒性を持つ新規抗マラリア薬の開発につながる可能性があります .
生化学
生化学では、この化合物は、キノリン誘導体がさまざまな生物学的巨大分子と相互作用するため、タンパク質相互作用と酵素阻害の研究に使用できます。 これは、類似の構造体が抗結核活性を示しているため、結核に関与する細菌酵素の研究に特に役立ちます .
化学合成
この化合物は、化学合成における貴重な中間体となる可能性があります。 その構造は求核置換反応を可能にし、これは、いくつかの重要な医薬品用途を持つ、さまざまなヘテロ環式化合物を合成するために利用できます .
分析化学
分析化学では、キノリンの誘導体は、特定の波長で光を吸収および放出する能力があるため、しばしば蛍光プローブまたは発色団として使用されます。 この特定の化合物は、その追加の官能基により、生物学的物質を検出したり、化学反応を監視したりするための感度が高いプローブに開発できます .
作用機序
The mechanism of action of quinoline derivatives can vary widely depending on their specific chemical structure and the biological or chemical context in which they are used . Unfortunately, specific information about the mechanism of action of “8-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride” was not found in the available literature.
将来の方向性
The future directions for research on “8-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride” and other quinoline derivatives could include the development of new synthesis methods, the exploration of their biological activities, and the investigation of their potential applications in medicinal chemistry .
特性
IUPAC Name |
8-methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O.ClH/c1-10-3-2-4-12-13(16(17)20)9-14(19-15(10)12)11-5-7-18-8-6-11;/h2-9H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSSUQBBQOSKJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-{1-[(4-Bromophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396367.png)
![2-{[4-Allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide](/img/structure/B1396368.png)
![5-methyl-4-[(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid hydrochloride](/img/structure/B1396369.png)
![2-[(4-hydroxybenzyl)amino]-N,N-dimethylethanesulfonamide oxalate](/img/structure/B1396370.png)
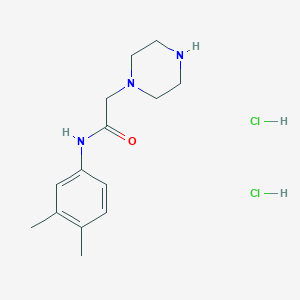

![N-[(2-Methyl-1H-indol-3-yl)methyl]-cyclopropanamine hydrochloride](/img/structure/B1396374.png)
![Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B1396375.png)
![2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1396377.png)
![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1396379.png)
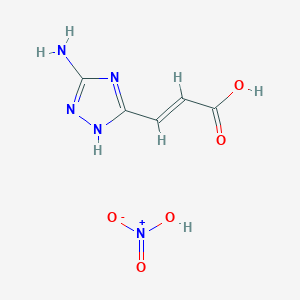
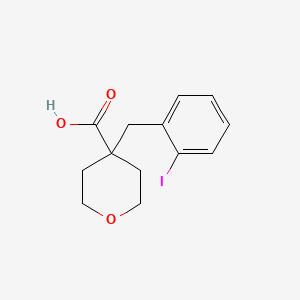
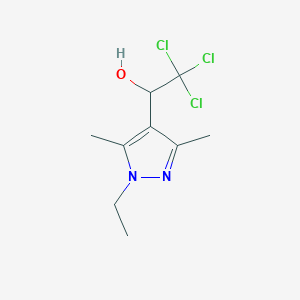
![tert-butyl N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]carbamate](/img/structure/B1396386.png)